molecular formula C14H18N2O3 B4800124 ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE

Cat. No.: B4800124
M. Wt: 262.30 g/mol
InChI Key: QCQCBQMGLYXKSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-methyl-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE is used as a building block in the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in various biological assays, including antiviral, anticancer, and antimicrobial activities .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its structural similarity to natural indole compounds makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Comparison with Similar Compounds

Comparison: ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE is unique due to its specific substitution pattern on the indole nucleus. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. Its ethyl ester group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

ethyl 2-[(2-methyl-2,3-dihydroindole-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-13(17)9-15-14(18)16-10(2)8-11-6-4-5-7-12(11)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQCBQMGLYXKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
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ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE

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